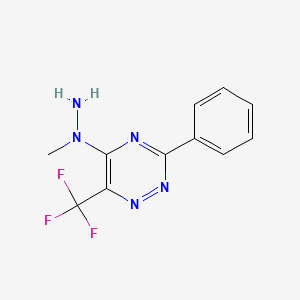
5-(1-Methylhydrazino)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compounds I found are “3-chloro-2-(1-methylhydrazin-1-yl)-5-(trifluoromethyl)pyridine hydrochloride” and "3-Chloro-2-(N-methylhydrazino)-5-(trifluoromethyl)pyridine" . These compounds have a similar structure to the one you’re asking about, with a methylhydrazino and trifluoromethyl groups attached to a heterocyclic ring .
Molecular Structure Analysis
The molecular structure of these compounds typically involves a heterocyclic ring with various substituents. For example, “3-chloro-2-(1-methylhydrazin-1-yl)-5-(trifluoromethyl)pyridine hydrochloride” has a pyridine ring with a chloro, a methylhydrazino, and a trifluoromethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, “3-chloro-2-(1-methylhydrazin-1-yl)-5-(trifluoromethyl)pyridine hydrochloride” is a solid with a melting point of 219 - 222°C .Scientific Research Applications
Novel Compound Synthesis and Characterization
Research has been conducted on the synthesis of novel compounds involving 1,2,4-triazine derivatives. For instance, derivatives have been prepared through various chemical reactions, showcasing the versatility of 1,2,4-triazine as a core structure for the development of compounds with potential antimicrobial activities and other significant properties (Bektaş et al., 2007); (Molina et al., 1988). These studies contribute to the field of organic chemistry by expanding the library of synthetic methods and compounds.
Antimicrobial Activities
1,2,4-Triazine derivatives have been explored for their antimicrobial properties. Research demonstrates that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria, indicating the potential of these compounds for use in developing new antimicrobial agents (Chaudhari et al., 2007); (Chaudhari et al., 2006). These findings could pave the way for new treatments in fighting bacterial infections.
Material Development and Applications
1,2,4-Triazine derivatives have been utilized in the development of materials, such as curing agents for epoxy resins. This application demonstrates the compound's role in improving material properties, highlighting its importance beyond pharmaceuticals and towards industrial applications (Chaudhari, 2009). The research into such applications contributes to the development of materials with enhanced performance for various industrial uses.
Safety and Hazards
properties
IUPAC Name |
1-methyl-1-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-19(15)10-8(11(12,13)14)17-18-9(16-10)7-5-3-2-4-6-7/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZZMHPBMBDDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)
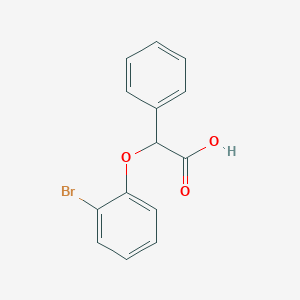
![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)
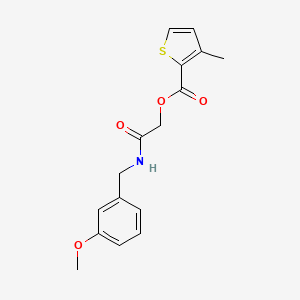
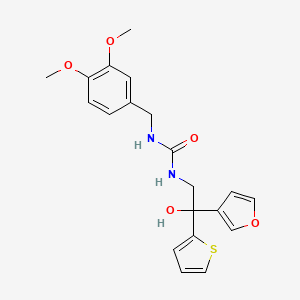

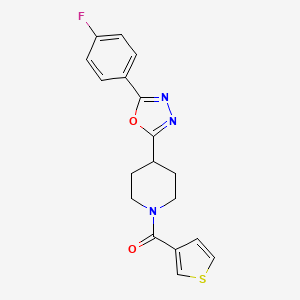
![2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2641210.png)
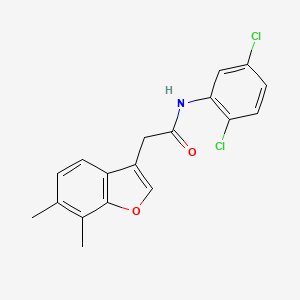
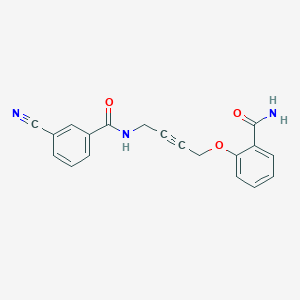
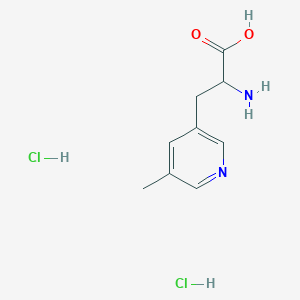
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2641215.png)
